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Introduction
Deoxymulundocandin is a cyclic lipopeptide belonging to the echinocandin class of antifungal

agents. These compounds are of significant interest in drug development due to their potent

activity against a broad range of pathogenic fungi. The structural characterization of novel

echinocandins like deoxymulundocandin is crucial for understanding their structure-activity

relationships and for the development of new, more effective antifungal drugs. This application

note provides a detailed overview of the analytical methodologies, specifically Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy, for the complete structure elucidation of deoxymulundocandin.

Deoxymulundocandin, with a molecular formula of C48H77N7O15 and a molecular weight of

991 Da, was first isolated from a fungal culture of Aspergillus sydowii.[1] Its structure was

established through a combination of chemical degradation and spectroscopic techniques.[1]

This document outlines the protocols for these analyses and presents the expected data in a

clear, tabular format.
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The structure of deoxymulundocandin is comprised of a cyclic hexapeptide core acylated with

a fatty acid side chain. Through extensive analysis, the fatty acid component has been

identified as 12-methyltetradecanoic acid.[1] A key structural feature that distinguishes

deoxymulundocandin from its close analog, mulundocandin, is the presence of a 3-

hydroxyhomotyrosine residue in place of a 3,4-dihydroxyhomotyrosine residue.[1]

Data Presentation
Table 1: Key Physicochemical and Mass Spectrometric
Data for Deoxymulundocandin

Property Value Reference

Molecular Formula C48H77N7O15 [1]

Molecular Weight 991 g/mol [1]

High-Resolution FAB-MS (M+Li)+ at m/z 998.552 [1]

Fatty Acid Component 12-methyltetradecanoic acid [1]

Key Differentiating Amino Acid 3-hydroxyhomotyrosine [1]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for
Key Moieties of Deoxymulundocandin
Note: The following chemical shifts are predicted based on the known structure of

deoxymulundocandin and typical values for its constituent amino acids and fatty acid. Actual

experimental values may vary depending on the solvent and other experimental conditions.
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Moiety Atom
Expected ¹H
Chemical Shift
(ppm)

Expected ¹³C
Chemical Shift
(ppm)

12-

Methyltetradecanoic

Acid

CH3 (terminal) ~0.85 (d) ~22.5

CH (branched) ~1.50 (m) ~34.5

(CH2)n ~1.25 (br s) ~29.0 - 30.0

α-CH2 ~2.20 (t) ~36.0

C=O - ~175.0

3-

Hydroxyhomotyrosine

α-H ~4.50 (dd) ~55.0

β-H ~2.90 (m), ~3.10 (m) ~38.0

Aromatic H (ortho to

OH)
~6.70 (d) ~115.0

Aromatic H (meta to

OH)
~7.00 (d) ~130.0

Aromatic C-OH - ~155.0

Threonine

α-H ~4.20 (d) ~60.0

β-H ~4.10 (m) ~68.0

γ-CH3 ~1.20 (d) ~20.0

Serine

α-H ~4.40 (m) ~57.0

β-H ~3.80 (m) ~62.0
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4-Hydroxyproline

α-H ~4.30 (t) ~61.0

β-H ~2.10 (m), ~2.30 (m) ~39.0

γ-H ~4.40 (br s) ~71.0

δ-H ~3.50 (m), ~3.60 (m) ~54.0

4,5-Dihydroxyornithine

α-H ~4.10 (m) ~54.0

β-H ~1.80 (m), ~1.90 (m) ~29.0

γ-H ~3.90 (m) ~70.0

δ-H ~4.00 (m) ~72.0

ε-H ~3.20 (m) ~41.0

Experimental Protocols
GC-MS Analysis of the Fatty Acid Side Chain
1. Hydrolysis of the Lipopeptide:

Weigh approximately 1-2 mg of purified deoxymulundocandin into a screw-capped vial.

Add 1 mL of 6 M HCl.

Seal the vial tightly and heat at 110°C for 24 hours to hydrolyze the amide and ester bonds.

After cooling, extract the fatty acid by partitioning with an organic solvent such as hexane or

diethyl ether (3 x 1 mL).

Combine the organic layers and evaporate the solvent under a stream of nitrogen.

2. Derivatization of the Fatty Acid:
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To the dried fatty acid residue, add 200 µL of a methylation agent, such as 2% methanolic

sulfuric acid or a commercially available reagent like (trimethylsilyl)diazomethane.

For silylation, use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS).

Heat the reaction mixture at 60°C for 30 minutes.

Evaporate the reagent under a stream of nitrogen.

Re-dissolve the resulting fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ester in a

suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector Temperature: 250°C.

Oven Program:

Initial temperature: 100°C, hold for 2 min.

Ramp 1: 10°C/min to 250°C, hold for 5 min.

Ramp 2: 20°C/min to 300°C, hold for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

4. Data Analysis:

The structure of the fatty acid is determined by the fragmentation pattern of its methyl or

TMS ester. For 12-methyltetradecanoic acid methyl ester, characteristic fragments would

include the molecular ion peak and fragments resulting from cleavage at the branched

methyl group. Comparison of the obtained mass spectrum with a library of known fatty acid

methyl esters (e.g., NIST/Wiley) will confirm the identity.

NMR Spectroscopy for Complete Structure Elucidation
1. Sample Preparation:

Dissolve 5-10 mg of purified deoxymulundocandin in 0.5 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiments:

Spectrometer: Bruker Avance III 600 MHz spectrometer (or higher field) equipped with a

cryoprobe.

1D NMR:

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities,

and integrals of all proton signals.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all

carbon atoms. DEPT-135 and DEPT-90 experiments should be performed to differentiate

between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify adjacent protons within the amino acid residues and the fatty acid chain.
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TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

spin system (i.e., within an entire amino acid residue).

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This is crucial for sequencing the peptide core

and linking the fatty acid to the N-terminus.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

essential for defining the 3D conformation of the cyclic peptide.

3. Data Analysis and Structure Elucidation:

The combination of 1D and 2D NMR data allows for the complete assignment of all proton

and carbon signals.

COSY and TOCSY spectra are used to piece together the individual amino acid spin

systems.

HSQC and HMBC data are then used to assemble the amino acid sequence and to connect

the fatty acid chain to the N-terminal amino acid.

NOESY/ROESY data provides through-space correlations that help to define the overall

three-dimensional structure of the molecule.

Visualization of Experimental Workflows
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Caption: Workflow for the GC-MS analysis of the fatty acid side chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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